molecular formula C21H26N2O3 B046055 beta-Yohimbine CAS No. 549-84-8

beta-Yohimbine

Cat. No.: B046055
CAS No.: 549-84-8
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-MQPLHJKPSA-N
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Mechanism of Action

Target of Action

Beta-Yohimbine, also known as Amsonine, is an indole alkaloid . Its primary targets are the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound functions as an alpha-2-adrenergic blocker . It inhibits the function of alpha-2-adrenergic receptors, leading to increased activity of the sympathetic (adrenergic) nervous system and decreased activity of the parasympathetic (cholinergic) nervous system . This results in various physiological changes, including increased heart rate and blood pressure .

Biochemical Pathways

This compound’s action on alpha-2-adrenergic receptors affects several biochemical pathways. It has been reported to inhibit the proliferation, migration, and neointimal formation of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF) stimulation by suppressing the phospholipase C-gamma 1 pathway . Furthermore, it exerts an anti-inflammatory effect partly by modulating the MAPK pathway .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its good oral bioavailability and a high distribution volume . It is metabolized extensively in the liver, with a significant percentage of the drug remaining unaltered . Its elimination half-life is between 0.25-2.5 hours , and it is excreted primarily in the urine . The clearance of this compound is highly variable and is influenced by the cytochrome P450 (CYP) 2D6 genotype .

Result of Action

The blockade of alpha-2-adrenergic receptors by this compound leads to various molecular and cellular effects. It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity . This can result in increased penile inflow, decreased penile outflow, or both, which is linked to male sexual performance . It also has a mild anti-diuretic action, likely via stimulation of the hypothalamic center and release of posterior pituitary hormone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antiplasmodial activity against the Chloroquine-resistant Fc M29-Cameroon strain is influenced by the concentration of Chloroquine

Biochemical Analysis

Biochemical Properties

Beta-Yohimbine interacts with various enzymes and proteins. It primarily acts on the alpha-2-adrenergic receptors in the body . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration . This compound’s peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly reduce the lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression compared to LPS-control samples . It also influences cell function by modulating the MAPK pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It blocks presynaptic alpha-2 adrenergic receptors . It also enhances the sympathetic outflow from the central nervous system and increases the release of catecholamine from the peripheral sympathetic nerve terminals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in the in-vitro model . It also has a half-life of approximately 36 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to have therapeutic effects against LPS-induced myocarditis in rat models when administered at doses of 2.5, 5, and 10 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to alleviate oxidative stress and reduce elevated concentrations of sulfate probably by the induction of TST expression .

Transport and Distribution

It is known that it primarily acts on the alpha-2-adrenergic receptors, suggesting that it may be transported and distributed via pathways involving these receptors .

Subcellular Localization

Given its interaction with alpha-2-adrenergic receptors, it is likely that it is localized in areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Yohimbine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the alkaloid from the bark of Pausinystalia johimbe or Aspidosperma quebracho-blanco using solvents like methanol or ethanol . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The bark is first ground into a fine powder, which is then subjected to solvent extraction. The crude extract is further purified using column chromatography and crystallization techniques to obtain pure this compound .

Comparison with Similar Compounds

  • Rauwolscine
  • Corynanthine
  • Ajmalicine

Properties

IUPAC Name

methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-MQPLHJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319089
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-84-8
Record name β-Yohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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